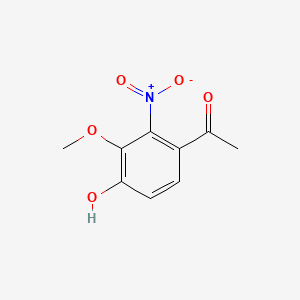

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is a chemical compound with the molecular formula C9H9NO5 . It is also known by other names such as “4’-Hydroxy-3’-methoxy-5’-nitroacetophenone” and "Ethanone, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)-" .

Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The exact structure details are not provided in the retrieved sources.Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is 211.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are both 211.04807239 g/mol . The topological polar surface area is 92.4 Ų .Applications De Recherche Scientifique

Inhibitory Activity in Kinase Signaling

This compound has been identified as a β-Nitrostyrene derivative with inhibitory activity against Src and/or Syk kinase. These kinases play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications, particularly in cancer research where abnormal kinase activity is often observed .

Antibacterial Activity

The same β-Nitrostyrene derivative also exhibits antibacterial activity. This suggests potential applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance .

Anti-inflammatory Potential

Derivatives of this compound have shown to suppress LPS-induced NO generation in vitro, indicating possible anti-inflammatory properties. This could lead to the development of new anti-inflammatory lead compounds .

Synthesis of Cytotoxic Derivatives

There is potential for synthesizing cytotoxic β-nitrostyrene derivatives from this compound. These derivatives could be explored for their anticancer properties, contributing to the field of chemotherapeutic drug development .

Spectral Analysis Applications

The compound’s spectral properties, such as FTIR and Raman spectra, can be analyzed for various research applications, including material science and chemical identification .

Synthesis of Chalcone Derivatives

It can be used in the practical synthesis of novel chalcone derivatives through acid-catalyzed condensation reactions. These derivatives have diverse biological activities and could serve as a basis for further pharmaceutical research .

Mast Cells Stabilization

Tetrahydro β-carboline derivatives synthesized from this compound have shown properties that stabilize mast cells. This application could be significant in researching treatments for allergic reactions and other conditions involving mast cell degranulation .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, and P501, advising on measures to take to prevent exposure and manage potential incidents .

Propriétés

IUPAC Name |

1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMXLWJRXFETOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733707 |

Source

|

| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone | |

CAS RN |

1260785-45-2 |

Source

|

| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)

![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)